![molecular formula C8H7Cl3O2S B3371989 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride CAS No. 854860-52-9](/img/structure/B3371989.png)
2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride
Overview
Description
2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H7Cl3O2S and a molecular weight of 273.56 g/mol . This compound is characterized by the presence of two chlorine atoms, two methyl groups, and a sulfonyl chloride group attached to a benzene ring. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride typically involves the chlorination of 3,6-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
Pharmaceutical Applications
2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride is utilized in the synthesis of various pharmaceutical compounds due to its ability to introduce sulfonyl groups into organic molecules. The sulfonyl group enhances the biological activity of drugs and improves their pharmacokinetic properties.
Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated that derivatives of this compound can exhibit significant antibacterial and antifungal properties. For instance, compounds synthesized using this compound have shown efficacy against various pathogens, suggesting potential applications in developing new antimicrobial agents.
Synthesis of Organic Compounds
The compound serves as a versatile reagent in organic synthesis. It is employed in various reactions, including:
- Nucleophilic Substitution Reactions : The sulfonyl chloride can react with nucleophiles to form sulfonamides or other derivatives.
- Coupling Reactions : It is used in coupling reactions to synthesize complex molecules, particularly in the pharmaceutical and agrochemical industries.
Table 1: Key Reactions Involving this compound
Reaction Type | Description | Example Product |
---|---|---|
Nucleophilic Substitution | Reaction with amines to form sulfonamides | Sulfonamide derivatives |
Coupling | Formation of arylsulfonamides | Antiviral agents |
Acylation | Introduction of acyl groups | Various pharmaceutical intermediates |
Agrochemical Applications
In agrochemistry, sulfonyl chlorides are often precursors for herbicides and pesticides. The introduction of the sulfonyl group can enhance the herbicidal activity of compounds by improving their selectivity and reducing phytotoxicity.
Case Study: Herbicide Development
Research has indicated that modifications of this compound can lead to the development of effective herbicides. These compounds can disrupt metabolic pathways in plants while minimizing harm to non-target species .
Analytical Chemistry
The compound is also used as a labeling reagent in mass spectrometry for peptide and protein analysis. Its ability to form stable adducts with amines makes it valuable for enhancing the detection sensitivity of biological samples.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzenesulfonyl chloride
- 3,5-Dichlorobenzenesulfonyl chloride
- 2,5-Dichlorobenzenesulfonyl chloride
Uniqueness
2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride is unique due to the presence of both methyl and chlorine substituents on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Biological Activity
2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride (CAS No. 854860-52-9) is a sulfonyl chloride compound characterized by its unique structure featuring multiple chlorine and methyl substituents on a benzenesulfonyl moiety. Its molecular formula is with a molecular weight of approximately 273.56 g/mol . This compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules, such as amino acids in proteins. This reactivity can lead to the inhibition of enzymes or modulation of cellular signaling pathways, which is crucial for various therapeutic applications .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal activities. These properties suggest its potential utility in developing new antimicrobial agents. The effectiveness of this compound against specific pathogens can be summarized in the following table:
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory | |
Escherichia coli | Moderate inhibition | |
Candida albicans | Effective |
Cytotoxicity and Anticancer Activity
Recent research has explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent. The following case studies highlight its efficacy:
- Case Study 1: Breast Cancer Cell Lines
-
Case Study 2: Lung Cancer Cell Lines
- Cell Line: A549
- IC50 Value: 30 µM
- Observation: Inhibition of cell proliferation and migration.
Structure-Activity Relationship (SAR)
The structural features of this compound contribute significantly to its biological activity. The presence of chlorine atoms enhances the electrophilicity of the sulfonyl group, facilitating nucleophilic attack by biological molecules. The methyl groups may also influence lipophilicity and membrane permeability, enhancing bioavailability .
Properties
IUPAC Name |
2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O2S/c1-4-3-6(9)5(2)8(7(4)10)14(11,12)13/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTUHWBMGWMUGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)S(=O)(=O)Cl)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231357 | |
Record name | 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854860-52-9 | |
Record name | 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854860-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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